2,13-Tetradecanedione

Description

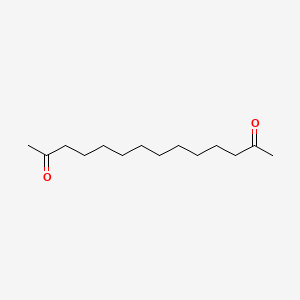

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradecane-2,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-13(15)11-9-7-5-3-4-6-8-10-12-14(2)16/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZMHURRCFYHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451765 | |

| Record name | 2,13-Tetradecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7029-11-0 | |

| Record name | 2,13-Tetradecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Reactions and Derivatization Studies of 2,13 Tetradecanedione

Chemical Reactivity and Transformation Pathways of Dicarbonyl Centers

The dicarbonyl centers of 2,13-tetradecanedione are the primary sites of chemical reactivity. The presence of two ketone functionalities allows for a range of transformations, including nucleophilic additions, condensations, and redox reactions. The long methylene (B1212753) chain separating the carbonyls influences their reactivity, often allowing them to react independently.

One significant transformation pathway for dicarbonyl compounds involves intramolecular cyclization. For instance, δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization to form 2-tetralone (B1666913) derivatives when oxidized with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727). nih.gov This process is believed to proceed through the formation of a radical intermediate, which then undergoes cyclization onto the aromatic ring. nih.gov While this compound lacks the δ-aryl group necessary for this specific transformation, the principle of radical-mediated intramolecular reactions is applicable.

The transformation of dicarbonyl compounds can also be influenced by the reaction conditions and the presence of catalysts. For example, the oxidation of δ-aryl-β-dicarbonyl compounds with CAN in acetonitrile (B52724) leads to the formation of a phenylpropionic acid derivative, whereas in methanol, the major product is the cyclized 2-tetralone. nih.gov This highlights the tunability of reaction pathways based on the solvent system.

Furthermore, dicarbonyl compounds are known precursors for the formation of α-dicarbonyl compounds through various degradation and oxidation pathways, particularly in the context of carbohydrate chemistry. researchgate.net While not a direct transformation of the diketone itself, this illustrates the broader reactivity patterns of dicarbonyl-containing molecules. The transformation pathways of the dicarbonyl centers in long-chain diketones are also integral to their metabolism, which primarily involves mitochondrial and peroxisomal β-oxidation. nih.gov

Synthesis and Characterization of Functionalized Analogs and Scaffolds

The modification of the this compound backbone through the synthesis of functionalized analogs and the introduction of diverse functional groups is a key area of research for creating novel molecular structures with potentially enhanced properties.

The synthesis of modified diketone derivatives often involves leveraging the reactivity of the carbonyl groups or the α-carbons. A common approach for the synthesis of β-diketones is the Claisen condensation of ketones and esters under basic conditions. nih.gov This methodology can be adapted to prepare derivatives of this compound by reacting appropriate precursors.

Another strategy involves the aldol (B89426) condensation. For instance, the synthesis of hydroxy diketone analogs has been accomplished through aldol condensations of a methyl ketone with a ketal aldehyde, followed by deketalization. iastate.edu This approach could be applied to synthesize hydroxylated derivatives of this compound.

The preparation of 1,2-diketone derivatives can be achieved through a non-oxidative sequence involving the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to Weinreb amide intermediates. nih.gov This method avoids harsh oxidative conditions and is suitable for synthesizing a variety of nonsymmetric 1,2-diketones. nih.gov

| Method | Description | Potential Application to this compound |

| Claisen Condensation | Condensation of a ketone with an ester in the presence of a strong base to form a β-diketone. nih.gov | Synthesis of derivatives with modified side chains at the α-positions. |

| Aldol Condensation | Reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. iastate.edu | Introduction of hydroxyl groups at various positions along the carbon chain. |

| Horner-Wadsworth-Emmons/Grignard Addition | A sequence for preparing 1,2-diketones that avoids oxidative conditions. nih.gov | Synthesis of derivatives where one of the carbonyl groups is adjacent to a newly formed carbon-carbon bond. |

The introduction of various functional groups onto the this compound backbone can significantly alter its chemical and physical properties. Functional groups such as carbonyls, alcohols, amines, and carboxylic acids are fundamental in organic chemistry and can be introduced through a variety of synthetic methods. pressbooks.pubmnstate.edumasterorganicchemistry.com

Acylation and alkylation reactions are powerful methods for introducing new functional groups. solubilityofthings.com For example, the α-protons of the diketone are acidic and can be removed by a base to form an enolate, which can then be alkylated or acylated. The β-dicarbonyl synthesis pathway provides a creative way to add R groups to the alpha-carbons of ketones. youtube.com

The functionalization of peptides and proteins with aldehyde or keto groups has been extensively studied, and these methods can be adapted for smaller molecules like this compound. researchgate.net For instance, methods for the site-specific modification of peptides could be applied to introduce functionalities at specific positions on the diketone backbone. researchgate.net

| Functional Group | Method of Introduction | Significance |

| Hydroxyl Group | Aldol condensation, reduction of carbonyl groups. | Can act as a hydrogen bond donor and acceptor, increasing polarity and potential for further reactions. masterorganicchemistry.com |

| Amino Group | Reductive amination of carbonyl groups. | Introduces basicity and nucleophilicity. masterorganicchemistry.com |

| Carboxylic Acid Group | Oxidation of a primary alcohol or aldehyde. | Introduces acidity and can serve as a precursor for other functional groups like esters and amides. pressbooks.pub |

| Halogen | Radical halogenation. | Can be used as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. youtube.com |

Exploration of Cyclization and Ring-Forming Reactions

The long, flexible chain of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various cyclic structures. The distance between the two carbonyl groups allows for the formation of large rings.

Intramolecular aldol condensation of 1,4-diketones is a common method for forming five-membered rings. vanderbilt.edu While this compound is a 1,12-diketone, similar principles of intramolecular reactions can be applied. The intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to form six-membered rings has been demonstrated using cerium(IV) ammonium nitrate. nih.gov This reaction proceeds through a radical mechanism and is influenced by the substitution pattern on the aryl ring. nih.gov

The Diels-Alder reaction is a powerful tool for forming six-membered rings, although it typically involves a diene and a dienophile. vanderbilt.edu It is conceivable that derivatives of this compound could be prepared to contain these functionalities, enabling intramolecular Diels-Alder reactions.

Ring-closing metathesis (RCM) is another powerful technique for forming rings, particularly macrocycles. nih.gov By introducing terminal alkenes at both ends of a derivative of this compound, RCM could be employed to synthesize large carbocycles. The synthesis of a 15-membered carbocycle has been achieved through a highly selective RCM reaction. nih.gov

| Reaction Type | Ring Size | Key Features |

| Intramolecular Aldol Condensation | Typically 5 or 6 | Involves the formation of an enolate which then attacks the other carbonyl group. vanderbilt.edu |

| Radical Cyclization | Variable | Can be initiated by single-electron oxidants like CAN and is dependent on the stability of the resulting radical intermediates. nih.gov |

| Ring-Closing Metathesis (RCM) | Variable, good for macrocycles | Requires the presence of two terminal alkene functionalities and a ruthenium-based catalyst. nih.gov |

| Dehydrative Diol Cyclization | Typically 5 | Involves the intramolecular substitution of a hydroxyl group by another in the same molecule, often catalyzed by a Brønsted acid or a Lewis acid like ferrocenium. mdpi.com |

Investigations into Radical Reactions Involving Diketones

Radical reactions offer a unique set of transformations for diketones, often leading to products that are not accessible through traditional ionic pathways. The study of radical reactions involving diketones has expanded with the development of new initiation methods, such as visible light photoredox catalysis.

Radical-mediated 1,2-difunctionalization of olefins is a well-established synthetic technique. researchgate.net More recently, radical-mediated 1,3-difunctionalization reactions have been developed, although they are often limited to strained substrates. researchgate.net A practical approach for the 1,3-difunctionalization of β,γ-unsaturated ketones has been reported, which proceeds via a radical cascade process involving visible light-irradiated radical addition and a 1,2-carbonyl migration. researchgate.net

Diketones can also be involved in radical chain reactions. For example, tributyltin hydride can be used to generate carbon radicals from alkyl halides, which can then participate in cyclization reactions. libretexts.org The initiation of radical reactions often involves the homolytic cleavage of a weak bond, which can be induced by light or heat. youtube.com The subsequent propagation steps involve the reaction of a radical with a neutral molecule to generate a new radical, and the termination steps involve the combination of two radicals. youtube.comkhanacademy.org

The electrochemical dehydrogenative cyclization of 1,3-dicarbonyl compounds has been achieved through ferrocene-catalyzed electrochemical oxidation. rsc.org This method relies on the selective activation of the acidic α-C-H bond to generate a carbon-centered radical, which then undergoes intramolecular C-H/C-H cross-coupling. rsc.org

| Radical Reaction Type | Initiation Method | Key Transformation |

| Radical 1,3-Difunctionalization | Visible light irradiation | Addition of two different functional groups to a β,γ-unsaturated ketone with a 1,3-relationship. researchgate.net |

| Radical Cyclization | Tributyltin hydride | Formation of a cyclic compound from an acyclic precursor containing a radical and an unsaturated moiety. libretexts.org |

| Dehydrogenative Cyclization | Electrochemical oxidation | Intramolecular C-H/C-H cross-coupling to form a cyclic dicarbonyl compound. rsc.org |

Spectroscopic and Analytical Characterization Methodologies in Diketone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H and ¹³C NMR are fundamental for the characterization of 2,13-Tetradecanedione. The symmetry of the molecule influences the number of unique signals observed in the spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Protons in different chemical environments will resonate at different frequencies (chemical shifts). For a long-chain aliphatic diketone like this compound, the protons on carbons adjacent to the carbonyl groups (α-hydrogens) are deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons along the chain. libretexts.org The terminal methyl protons are typically the most shielded and appear at the highest field (lowest ppm value). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signals in the spectrum of a ketone are characteristic of the carbonyl carbons. uam.es Due to the molecule's symmetry, carbons that are equidistant from the center of the chain will be chemically equivalent and produce a single signal. The natural abundance of the ¹³C isotope is low (about 1.1%), which necessitates longer acquisition times or more concentrated samples compared to ¹H NMR. uam.es

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: These are predicted values based on typical chemical shift ranges for aliphatic ketones. Actual experimental values may vary slightly based on solvent and other conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1, C14 (CH₃) | ~0.9 | ~14 | Triplet |

| C2, C13 (C=O) | - | ~208-212 | - |

| C3, C12 (CH₂) | ~2.4 | ~43 | Triplet |

| C4-C11 (CH₂) | ~1.2-1.6 | ~23-32 | Multiplet |

For unambiguous structural assignment, especially in complex molecules or mixtures, advanced NMR experiments are employed. These are typically two-dimensional (2D) techniques that correlate signals from different nuclei, revealing their connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the sequence of methylene groups in the aliphatic chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the position of functional groups, such as the carbonyl groups, by observing correlations from the α-protons to the carbonyl carbon.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While experimentally challenging due to the low natural abundance of ¹³C, this experiment can show direct ¹³C-¹³C correlations, providing a definitive carbon skeleton of the molecule. wilkes.edu

These advanced methods help piece together the molecular puzzle, confirming the long-chain structure and the precise location of the two ketone functionalities. wilkes.edukuleuven.be

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups. nih.gov

The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbon-oxygen double bond (C=O). oregonstate.edulibretexts.orgspectroscopyonline.com

For a simple aliphatic ketone, this peak appears in a characteristic region of the spectrum. pg.edu.pl The exact position can be influenced by factors like conjugation or ring strain, but for an acyclic, saturated diketone like this compound, the absorption is expected to be sharp and intense. oregonstate.edulibretexts.org In Raman spectroscopy, the carbonyl stretch is also an active and observable vibration. nih.govmdpi.com

Interactive Data Table: Typical Carbonyl (C=O) Stretching Frequencies

| Compound Type | Typical IR Frequency (cm⁻¹) | Intensity |

| Aliphatic Ketone (e.g., this compound) | 1710 - 1725 | Strong |

| Aldehyde | 1720 - 1740 | Strong |

| Carboxylic Acid | 1680 - 1720 | Strong, Broad |

| Ester | 1735 - 1750 | Strong |

| Amide | 1630 - 1680 | Strong |

Vibrational spectroscopy can be used to study these conformational preferences. researchgate.netnih.gov Different spatial arrangements of the atoms (conformers) will have slightly different vibrational modes and, therefore, distinct spectral signatures. acs.org By comparing experimental spectra with those predicted by computational chemistry for different possible conformers, researchers can deduce the most stable or populated conformations of the molecule in a given state (solid, liquid, or in solution). ibm.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₄H₂₆O₂), the molecular weight is approximately 226.36 g/mol . epa.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

When the molecular ion is subjected to the high energy of the mass spectrometer, it fragments in predictable ways. For aliphatic ketones, two primary fragmentation mechanisms are common:

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgjove.com This cleavage results in the formation of a stable acylium ion, which is readily detected. libretexts.orgjove.com For this compound, alpha-cleavage can occur on either side of the two carbonyl groups.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a hydrogen atom on the third carbon away from the carbonyl (the γ-hydrogen). jove.com The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation. jove.comyoutube.com

Interactive Data Table: Predicted Major Fragments for this compound in MS

| Fragmentation Pathway | Resulting Ion Structure | Predicted m/z |

| Molecular Ion | [CH₃CO(CH₂)₁₀COCH₃]⁺ | 226 |

| Alpha-Cleavage at C1-C2 | [CO(CH₂)₁₀COCH₃]⁺ | 211 |

| Alpha-Cleavage at C3-C4 | [CH₃CO(CH₂)₉]⁺ | 183 |

| Alpha-Cleavage at C11-C12 | [CH₃CO(CH₂)₈CH₂]⁺ | 169 |

| Alpha-Cleavage (internal) | [CH₃CO]⁺ | 43 |

| McLafferty Rearrangement | [C₃H₆O]⁺ (from C13-carbonyl) | 58 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of aliphatic ketones in RP-HPLC is influenced by the properties of the stationary phase and the composition of the mobile phase researchgate.net.

The separation of long-chain aliphatic compounds can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govnih.gov. While specific HPLC parameters for this compound are not widely published, a general method can be proposed based on the analysis of similar compounds.

Table 3: Representative HPLC Parameters for the Analysis of Long-Chain Aliphatic Ketones

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Gradient | 70% to 100% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Column Temperature | 30 °C |

Gas chromatography is a powerful technique for the separation and purity assessment of volatile compounds. Given its molecular weight, this compound is sufficiently volatile for GC analysis. The retention time of a compound in GC is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification and purity assessment.

For long-chain ketones, the retention index, such as the Kováts retention index, provides a standardized measure of retention that is less dependent on the specific instrument conditions scielo.brtuwien.atresearchgate.netresearchgate.net. This allows for comparison of retention data across different laboratories. The Kováts retention index is calculated by comparing the retention time of the analyte to those of n-alkane standards.

Table 4: Estimated Kováts Retention Indices for a C14 Diketone on Different GC Columns

| Stationary Phase | Estimated Kováts Retention Index (RI) | Polarity |

| DB-1 (or equivalent) | ~1600 - 1650 | Non-polar |

| DB-5 (or equivalent) | ~1620 - 1670 | Low polarity |

| DB-WAX (or equivalent) | ~2100 - 2200 | Polar |

These are estimated values based on data for C14 ketones and aldehydes and the general effect of functional groups on retention indices. Actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of 2,13 Tetradecanedione Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine molecular and electronic structures. acs.orgmdpi.com For 2,13-tetradecanedione, these calculations can predict bond lengths, bond angles, charge distributions, and dipole moments, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgfu-berlin.de DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, which simplifies the calculation compared to wave-function-based methods. mdpi.com

For this compound, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable (lowest energy) three-dimensional arrangement of atoms. This includes predicting C-C and C-H bond lengths along the alkyl chain and the geometry around the carbonyl (C=O) groups.

Calculate Electronic Properties: DFT provides insights into the electronic chemical potential, electrophilicity, and nucleophilicity of the molecule. researchgate.net It can also map the distribution of electron density, highlighting the polar nature of the carbonyl groups within the nonpolar alkyl chain.

Predict Spectroscopic Properties: Theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to help identify characteristic molecular vibrations. fu-berlin.de

DFT calculations on analogous long-chain molecules and ketones provide a basis for predicting the structural parameters of this compound. acs.orgnrel.gov

| Property | Predicted Value / Description | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Indicates a typical double bond character for a ketone. |

| C-C Bond Length (Alkyl Chain) | ~1.53 Å | Represents a standard single bond in an alkane chain. |

| C-C-C Bond Angle (Alkyl Chain) | ~112° | Slightly larger than the ideal tetrahedral angle (109.5°) to minimize steric strain. |

| Dipole Moment | Localized at the two carbonyl groups, with a small overall molecular dipole depending on conformation. | Influences intermolecular interactions and solubility in polar solvents. |

| Mulliken Charge on Carbonyl Oxygen | Highly negative | Indicates the high electronegativity of the oxygen atom, making it a site for electrophilic attack and hydrogen bonding. nrel.gov |

Ab initio—Latin for "from the beginning" or "from first principles"—refers to a class of quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data. wikipedia.org These methods aim to solve the electronic Schrödinger equation and provide highly accurate predictions of chemical properties. wikipedia.org The simplest type of ab initio calculation is the Hartree-Fock (HF) method, which provides a good starting point for more sophisticated approaches that include electron correlation, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. wikipedia.org

While more computationally demanding than DFT, ab initio methods are crucial for:

Benchmarking: Providing a high-accuracy reference to validate the results of less computationally expensive methods like DFT for systems such as diketones. nih.gov

Investigating Complex Electronic Effects: For reactions or properties where electron correlation is critical, post-Hartree-Fock methods are often necessary for a reliable description.

Thermochemical Accuracy: High-level ab initio calculations are used to obtain precise thermochemical data, such as enthalpies of formation, for flexible, long-chain molecules. acs.org

For a large molecule like this compound, full high-level ab initio calculations can be computationally prohibitive. However, fragment-based ab initio methods can be employed, where calculations on smaller, representative parts of the molecule are combined to predict the properties of the entire system. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Due to its long and flexible eleven-carbon methylene (B1212753) chain separating the two ketone groups, this compound can adopt a vast number of different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a system over time. nih.govelifesciences.org

MD simulations model the molecule using a classical mechanical framework, where atoms are treated as spheres and bonds as springs. By solving Newton's equations of motion for every atom in the system, MD can generate a trajectory that reveals how the molecule moves, flexes, and changes its shape at an atomistic level. researchgate.net

Key insights from MD simulations of this compound would include:

Conformational Preferences: The long alkyl chain can exist in an extended, all-trans conformation or adopt more compact, folded structures through rotations around C-C bonds, leading to gauche conformations. MD simulations can determine the relative stability and populations of these different conformers. nih.gov Studies on n-alkanes show that confinement can significantly alter their free energy landscapes, forcing the chains into conformations not typically seen when they are unconfined. nih.gov

Intermolecular Interactions: In a liquid or solid state, molecules of this compound interact with each other. MD simulations can model these interactions, which are dominated by weaker forces. These include dipole-dipole interactions between the polar carbonyl groups and van der Waals forces along the nonpolar alkyl chains. rsc.org Understanding these interactions is key to predicting bulk properties like boiling point, viscosity, and solubility.

Solvent Effects: MD simulations can explicitly include solvent molecules (like water or an organic solvent) to study how the solvent influences the diketone's conformation and interactions.

| Interaction Type | Description | Relevance for this compound |

|---|---|---|

| Van der Waals Forces | Weak, short-range attractions between nonpolar molecules or parts of molecules. | Dominant force between the long alkyl chains, influencing packing in the condensed phase. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Occur between the polar C=O groups of neighboring molecules, contributing to cohesion. |

| Torsional Strain (Intramolecular) | Energy cost associated with eclipsing bonds during rotation around a single bond. | Governs the rotation around C-C bonds in the alkyl chain, influencing the preference for staggered conformations. |

| Steric Hindrance (Intramolecular) | Repulsive forces when non-bonded atoms are forced too close together. | Influences the overall shape and folding of the long chain. |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics involves the use of computational tools to analyze and model chemical data. f1000research.com For a molecule like this compound, cheminformatics techniques can be used to calculate a wide range of "molecular descriptors"—numerical values that encode information about the molecule's structure, size, shape, and electronic properties.

These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. neovarsity.orgisc3.org These are mathematical models that attempt to find a statistical relationship between a set of molecular descriptors and a specific biological activity (QSAR) or physicochemical property (QSPR). neovarsity.orgnih.gov

For a series of long-chain diketones including this compound, a QSPR model could be developed to predict properties such as:

Boiling point

Solubility in various solvents

Viscosity

Adsorption onto a surface

The process involves calculating numerous descriptors for each molecule in a training set (where the property of interest is known experimentally) and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. chimia.ch

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | Quantifies the molecule's hydrophobicity. |

| Electronic | Polar Surface Area (PSA), Dipole Moment | Describes the molecule's polarity and potential for polar interactions. |

Computational Catalysis Studies Relevant to Diketone Transformations

Computational catalysis uses theoretical methods to study the mechanisms of catalytic reactions at the molecular level. This field provides insights into reaction pathways, transition states, and activation energies, which are often difficult to probe experimentally. DFT calculations are a primary tool in this area. nih.govnih.govnih.gov

For this compound, computational catalysis could be used to investigate various chemical transformations, such as:

Hydrogenation: The reduction of one or both carbonyl groups to form alcohols. Computational studies can model the catalytic cycle, including the activation of hydrogen and its transfer to the ketone. nih.gov

Oxidation: Reactions involving the cleavage of C-C bonds or functionalization of the alkyl chain.

Adsorption on Catalyst Surfaces: Understanding how this compound interacts with and binds to the surface of a metal or metal oxide catalyst is the first step in many heterogeneous catalytic processes. DFT can be used to calculate adsorption energies and identify the most stable binding configurations, revealing whether the molecule adsorbs via its oxygen atoms or lies flat on the surface. asrjetsjournal.orgasrjetsjournal.orgresearchgate.netmdpi.com

Studies on the adsorption of smaller ketones like acetone (B3395972) onto metal oxide surfaces have shown that DFT can effectively calculate parameters like adsorption energy, adsorption distance, and charge transfer, providing a theoretical basis for understanding the molecule-surface interaction. asrjetsjournal.orgasrjetsjournal.org These principles can be extended to model the interaction of the carbonyl groups of this compound with various catalytic surfaces.

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT Geometry Optimization | Modeling reactant, product, and intermediate structures. | Provides stable geometries and relative energies of species along the reaction pathway. |

| Transition State (TS) Search | Locating the highest energy point (saddle point) on the reaction pathway. | Determines the activation energy barrier, which controls the reaction rate. |

| Surface Adsorption Models | Simulating the interaction of the diketone with a catalyst surface (e.g., a metal slab). | Calculates adsorption energies and preferred binding sites, explaining catalyst activity and selectivity. researchgate.netmdpi.com |

| Reaction Path Following (e.g., IRC) | Connecting the transition state to the corresponding reactants and products. | Confirms the calculated transition state links the desired chemical steps. |

Role of 2,13 Tetradecanedione in Polymer Chemistry and Materials Science

Development of Novel Polymer Architectures with Diketone Moieties

A comprehensive and scientifically accurate article on this specific topic cannot be generated without dedicated research on the polymerization and application of 2,13-Tetradecanedione.

Environmental Fate and Transport Mechanisms of Diketone Compounds

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic compounds from the environment, driven by the metabolic activities of microorganisms.

The microbial degradation of long-chain aliphatic ketones, including diketones like 2,13-tetradecanedione, is expected to proceed via pathways similar to those for long-chain n-alkanes. nih.govnih.gov Microorganisms capable of degrading hydrocarbons are widespread in nature and include various genera of bacteria and fungi, such as Pseudomonas, Bacillus, Geobacillus, Acinetobacter, Corynebacterium, and Nocardia. nih.govnih.gov

The degradation process for long-chain alkanes, a structural component of this compound, typically begins with the oxidation of a terminal methyl group to a primary alcohol. nih.gov This initial step is a critical, rate-limiting reaction. Following this, the alcohol is further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA, which enters central metabolic pathways. For a diketone, it is plausible that microorganisms would initiate oxidation at one or both ends of the aliphatic chain, eventually leading to dicarboxylic acids that are also susceptible to β-oxidation.

While specific metabolites for this compound are not well-documented in publicly available literature, the expected degradation pathway would likely produce shorter-chain dicarboxylic acids and keto acids as intermediate products before complete mineralization to carbon dioxide and water. The presence of the ketone groups may influence the initial enzymatic attack and subsequent metabolic steps.

Table 1: Potential Microbial Genera Involved in Aliphatic Ketone Degradation

| Microbial Genus | Environment | Relevance to Aliphatic Compound Degradation |

|---|---|---|

| Pseudomonas | Soil, Water | Known to degrade a wide range of hydrocarbons, including n-alkanes. nih.govglobalsciencebooks.info |

| Bacillus | Soil | Thermophilic species show efficient degradation of long-chain alkanes. nih.gov |

| Geobacillus | High-Temperature Environments | Capable of degrading long-chain n-alkanes (C32, C40). nih.gov |

| Acinetobacter | Soil, Water | Implicated in the metabolism of alkanes. nih.gov |

| Nocardia | Soil | Known for its metabolic versatility in degrading complex organic compounds. nih.gov |

The biotransformation of aliphatic diketones is mediated by specific enzymes that catalyze key oxidative reactions. The enzymes relevant to the degradation of compounds like this compound are primarily oxidoreductases.

Alkane Hydroxylases (Monooxygenases): These are crucial for the initial step in alkane degradation. nih.govfrontiersin.org They insert an oxygen atom from molecular oxygen into the alkane molecule, typically at the terminal methyl group, to form an alcohol. frontiersin.org Several types of alkane hydroxylase systems exist in bacteria, capable of acting on short, medium, and long-chain alkanes. frontiersin.org For a long-chain compound like this compound, a long-chain alkane monooxygenase (LadA) would likely be involved. frontiersin.org

Alcohol Dehydrogenases: Once the primary alcohol is formed, alcohol dehydrogenases oxidize it to the corresponding aldehyde. nih.gov

Aldehyde Dehydrogenases: These enzymes further oxidize the aldehyde to a carboxylic acid, which can then be metabolized through the β-oxidation pathway. nih.govresearchgate.net

Lipases and Esterases: While their primary role is the hydrolysis of esters, some lipases and esterases have been shown to be effective in the degradation of aliphatic polyesters, suggesting a broad substrate range that might include the cleavage of large organic molecules. unibo.itmdpi.com

The degradation of the diketone structure itself may involve Baeyer-Villiger monooxygenases, which can oxidize ketones to esters, subsequently hydrolyzed by esterases. This would represent an alternative pathway to breaking the carbon chain.

Table 2: Key Enzyme Classes in Aliphatic Ketone Biotransformation

| Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|

| Alkane Hydroxylase | Terminal Oxidation | Long-chain alkane | Primary alcohol |

| Alcohol Dehydrogenase | Alcohol Oxidation | Primary alcohol | Aldehyde |

| Aldehyde Dehydrogenase | Aldehyde Oxidation | Aldehyde | Carboxylic acid |

| Baeyer-Villiger Monooxygenase | Ketone Oxidation | Ketone | Ester |

Environmental Transport Modeling and Contaminant Distribution

Environmental transport models are mathematical tools used to predict the movement and distribution of contaminants through different environmental compartments. epa.govhereon.de The transport of a chemical like this compound is governed by its physical and chemical properties, as well as the characteristics of the environment.

Key properties influencing transport include:

Water Solubility: Low water solubility would limit its transport in aqueous systems and favor partitioning to soil organic matter and sediments.

Vapor Pressure: A low vapor pressure suggests that volatilization from water or soil surfaces into the atmosphere is not a significant transport pathway.

Octanol-Water Partition Coefficient (Kow): A high Kow value would indicate a strong tendency to adsorb to organic matter in soil and sediment (hydrophobicity), reducing its mobility in groundwater but making it susceptible to transport via soil erosion.

Based on the structure of this compound (a long aliphatic chain), it is expected to be hydrophobic with a high Kow and low water solubility. Consequently, its primary transport mechanisms in the environment would likely be:

Sorption to Soil and Sediment: The compound would strongly bind to organic carbon in soils and sediments, limiting its leaching into groundwater.

Runoff and Erosion: Transport would primarily occur through the movement of contaminated soil particles during runoff events. epa.gov

Volatilization and Atmospheric Transport

Volatilization of this compound from soil or water surfaces is expected to be a minor transport pathway. This is due to its high molecular weight and very low estimated vapor pressure. For long-chain organic compounds, the tendency to enter the gas phase is minimal.

Leaching and Subsurface Migration

The potential for this compound to leach through the soil profile and migrate into groundwater is predicted to be low. This is a consequence of two key physicochemical properties: its low water solubility and its high soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Low water solubility limits the concentration of the compound that can be dissolved in soil pore water, which is the primary medium for subsurface transport. Furthermore, the high estimated Koc value indicates a strong tendency for the compound to adsorb to organic matter within the soil matrix. This strong adsorption significantly retards its movement downwards through the soil, making contamination of groundwater via leaching an unlikely scenario. Chemicals with high Koc values are generally considered to have low mobility in soil chemsafetypro.com.

Adsorption and Desorption Phenomena in Soil and Sediment

Adsorption to soil and sediment is a dominant process governing the environmental fate of this compound. For neutral, hydrophobic organic compounds, the extent of sorption is directly proportional to the organic carbon content of the soil or sediment ecetoc.org. This relationship is quantified by the Koc value chemsafetypro.comecetoc.org.

The high estimated octanol-water partition coefficient (Log Kow) for this compound suggests it is highly lipophilic and hydrophobic. This leads to a correspondingly high predicted Koc value, signifying strong partitioning from the aqueous phase into the organic matter of soils and sediments. This process effectively immobilizes the compound, sequestering it in the solid phase.

Desorption, the reverse process, is consequently expected to be slow and limited. The strong binding to organic matter means that this compound is not easily released back into the water column or soil pore water. This persistence in the sorbed state reduces its bioavailability and mobility in the environment. For compounds with a Log Koc greater than 4.5, there can be concern for terrestrial organisms due to their persistence in the soil chemsafetypro.com.

Bioaccumulation and Biotransformation in Non-Human Ecological Systems

Bioaccumulation

The high estimated Log Kow value of this compound suggests a significant potential for bioaccumulation in the tissues of aquatic and terrestrial organisms. Log Kow is a key indicator of a chemical's tendency to partition from water into the fatty tissues of organisms. Substances with high Log Kow values are often readily absorbed and stored in lipids, leading to concentrations in organisms that can be much higher than in the surrounding environment.

However, for some very long-chain compounds, the actual bioaccumulation may be lower than predicted by Log Kow alone nih.gov. This can be due to factors such as reduced membrane permeability because of the large molecular size, or efficient metabolic transformation by the organism.

Biotransformation

Biotransformation, or biodegradation, is expected to be the primary mechanism for the degradation of this compound in the environment. Microorganisms in soil, sediment, and water possess diverse enzymatic pathways capable of breaking down long-chain aliphatic compounds.

The biodegradation of long-chain alkanes and ketones under aerobic conditions is typically initiated by alkane hydroxylase or monooxygenase enzymes frontiersin.orgresearchgate.net. These enzymes introduce oxygen into the molecule, often forming an alcohol. This initial step increases the polarity and water solubility of the compound, making it more susceptible to further enzymatic attack. For a diketone, subsequent steps would likely involve further oxidation and eventual cleavage of the carbon-carbon bonds, potentially through pathways analogous to the β-oxidation of fatty acids researchgate.net. The molecule would be broken down into smaller fragments that can be funneled into central metabolic pathways, such as the citric acid cycle, for use as carbon and energy sources.

Enzymatic cleavage of β-diketones by hydrolase enzymes is a known biochemical process nih.gov. While this compound is not a β-diketone, this demonstrates that specific enzymes exist for breaking down diketone structures. It is plausible that microbial consortia possess the necessary enzymes to metabolize long-chain diketones, ultimately leading to their mineralization to carbon dioxide and water.

Table 2: List of Chemical Compounds Mentioned

Compound Name This compound Carbon Dioxide Hydroxyl Radicals

Future Directions and Emerging Research Opportunities in 2,13 Tetradecanedione Chemistry

Development of Green Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for valuable compounds like 2,13-tetradecanedione. Future research will likely focus on "green" chemistry principles to minimize hazardous waste and energy consumption.

One promising avenue is the exploration of biocatalysis . rsc.orgnih.gov Enzymes, such as lipases and esterases, offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups. rsc.org The enzymatic synthesis of polyesters from lactones and dicarboxylic acids demonstrates the potential for biocatalysts in forming long-chain structures. nih.gov Future investigations could focus on identifying or engineering enzymes capable of catalyzing the specific C-C bond formations required for this compound synthesis, potentially from renewable feedstocks.

Another key area is the development of solvent-free or green solvent reaction conditions. Traditional organic solvents are often volatile and toxic. Research into solid-state reactions or the use of benign solvents like water or supercritical fluids could significantly improve the environmental footprint of this compound production. Catalytic systems, such as solid hydroxide/oxide catalysts, have already shown promise in the decarboxylation of fatty acids to form long-chain ketones and could be adapted for diketone synthesis. mdpi.comresearchgate.net

| Green Synthesis Approach | Potential Advantages for this compound Production | Key Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts, use of renewable feedstocks. | Enzyme discovery and engineering, optimization of enzymatic reaction parameters. |

| Green Solvents | Reduced toxicity and environmental impact, improved safety. | Exploring water-based syntheses, use of ionic liquids or supercritical fluids. |

| Solid-State Synthesis | Elimination of solvent waste, potential for improved reaction efficiency. | Development of mechanochemical methods, investigation of solid-supported catalysts. |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The long aliphatic chain of this compound makes it an intriguing candidate for the construction of ordered supramolecular architectures through non-covalent interactions. rsc.org The field of supramolecular chemistry offers tools to design complex and functional materials from molecular building blocks. rsc.org

The ability of molecules to self-assemble into well-defined structures is a cornerstone of nanoscience and materials chemistry. nih.gov Research has shown that the chain length of polyketones plays a crucial role in their self-assembling behavior, leading to the formation of structures like helical assemblies. nih.gov Future studies on this compound could explore how its specific chain length and the positioning of its ketone functionalities influence its self-assembly in different solvent systems and on various surfaces. This could lead to the development of novel gels, liquid crystals, or thin films with tailored properties.

Furthermore, the ketone groups can act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks . By co-crystallizing this compound with complementary hydrogen bond donors, it may be possible to construct complex, multi-component supramolecular materials with applications in areas such as sensing, catalysis, or controlled release.

Advanced In Situ Characterization Techniques for Reaction Monitoring

Optimizing the synthesis of this compound, particularly in continuous flow processes, requires real-time monitoring of reaction progress. Advanced in situ analytical techniques are becoming indispensable for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency.

Inline Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for monitoring the concentrations of reactants, products, and byproducts in real-time. mt.comacs.org These techniques have been successfully applied to monitor Grignard reactions, which are often used in the synthesis of ketones. mt.comacs.orgdtu.dk By implementing these spectroscopic methods, researchers can gain a deeper understanding of the reaction mechanism for this compound synthesis and optimize parameters such as temperature, pressure, and reactant stoichiometry on the fly.

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for real-time reaction analysis, providing detailed structural information about the species present in the reaction mixture. nih.gov Its application in monitoring Grignard reactions in automated synthesis platforms highlights its potential for the precise control of this compound production. nih.gov

| In Situ Technique | Information Provided | Potential Application in this compound Synthesis |

| FTIR/NIR Spectroscopy | Functional group concentrations, reaction kinetics. | Real-time monitoring of ketone formation and reactant consumption. |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates. | Mechanistic studies and optimization of reaction pathways. |

| Raman Spectroscopy | Vibrational modes, molecular structure. | Complementary information to FTIR, suitable for aqueous systems. |

| Mass Spectrometry | Molecular weight, identification of products and byproducts. | Online analysis of reaction streams in flow chemistry setups. |

Applications in Bio-Inspired Chemical Systems (e.g., plant-pathogen interactions)

Nature provides a vast source of inspiration for the design of novel functional molecules. Long-chain aliphatic compounds play crucial roles in various biological processes, suggesting that this compound and its derivatives could find applications in bio-inspired chemical systems.

In the realm of plant-pathogen interactions , long-chain fatty acids and other lipids are known to be involved in defense signaling pathways. nih.govnih.govresearchgate.net These molecules can act as signals to trigger immune responses or as direct antimicrobial agents. Future research could investigate whether this compound or its metabolites can modulate plant defense mechanisms, potentially leading to the development of new, environmentally friendly crop protection agents.

Furthermore, many insects use long-chain ketones as semiochemicals , such as pheromones, for communication. nih.govplantprotection.plplantprotection.plresearchgate.net The specific structure of this compound could be explored for its potential to act as an attractant, repellent, or mating disruptor for certain insect species. This could open up avenues for its use in integrated pest management strategies, offering a more targeted and sustainable alternative to broad-spectrum insecticides.

Predictive Modeling and Machine Learning for Diketone Design and Discovery

Computational approaches are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired functionalities. idw-online.denih.govmdpi.com These in silico methods can significantly accelerate the discovery and optimization of diketones like this compound for specific applications.

Machine learning (ML) models can be trained on existing data to predict a wide range of properties, from physical characteristics like melting point and solubility to biological activities. nih.govnih.gov For instance, ML models have been developed to predict biofuel properties and identify elevated ketone bodies. nih.govdigitellinc.com By applying similar techniques to a dataset of diketones, researchers could develop models to predict the properties of this compound and to design novel diketones with optimized characteristics for use as, for example, solvents, polymer precursors, or biologically active agents.

Quantum mechanical calculations and molecular dynamics simulations can provide a deeper understanding of the structure, reactivity, and interactions of this compound at the atomic level. These methods can be used to predict its conformational preferences, its interactions with other molecules in supramolecular assemblies, and its binding affinity to biological targets. This information is invaluable for the rational design of new experiments and for guiding the development of novel applications.

| Computational Approach | Application in Diketone Research | Potential Impact on this compound Chemistry |

| Machine Learning | Prediction of physical, chemical, and biological properties. | Accelerated discovery of new diketones with desired functionalities. |

| Quantum Mechanics | Calculation of electronic structure, reactivity, and spectroscopic properties. | Understanding of reaction mechanisms and rational design of catalysts. |

| Molecular Dynamics | Simulation of molecular motion and interactions over time. | Insight into self-assembly processes and interactions with biological systems. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.